molecular formula C9H12O2 B13487174 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde

Cat. No.: B13487174
M. Wt: 152.19 g/mol
InChI Key: GQQDOZVKTYRWIZ-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound that features a unique structure combining an oxetane ring and a bicyclo[1.1.1]pentane framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as photoredox catalysis or metal-free homolytic aromatic alkylation . These methods allow for the efficient and large-scale synthesis of the compound, making it accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxetane ring and the bicyclo[1.1.1]pentane core can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound.

Scientific Research Applications

3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bicyclo[1.1.1]pentane core contribute to its stability and reactivity, making it an effective modulator of molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde include:

Uniqueness

What sets this compound apart from these similar compounds is its combination of the oxetane ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde

InChI

InChI=1S/C9H12O2/c10-6-8-3-9(4-8,5-8)7-1-11-2-7/h6-7H,1-5H2

InChI Key

GQQDOZVKTYRWIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C23CC(C2)(C3)C=O

Origin of Product

United States

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